2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile
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Overview
Description
2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pyrimidine ring fused with an indole moiety, making it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves the condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of catalysts such as sodium hydrogencarbonate in ethanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydrogencarbonate, malononitrile, and ethyl cyanoacetate. The reactions are typically carried out in solvents like ethanol under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization reactions can lead to the formation of fused ring systems.
Scientific Research Applications
2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-3-yl)pyrimidine-2-amine
- 5-Chloro-4-(1H-indol-3-yl)pyrimidine-2-amine
- 6-Chloro-4-(1H-indol-3-yl)pyrimidine-2-amine
Uniqueness
2-Chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonitrile group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-chloro-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-13-17-6-8(5-15)12(18-13)10-7-16-11-4-2-1-3-9(10)11/h1-4,6-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKWLOQSACXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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